molecular formula C3H4Cl2N4O2 B7854920 (Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride hydrochloride

(Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride hydrochloride

Cat. No.: B7854920
M. Wt: 198.99 g/mol
InChI Key: JIDUWHSBGBUULQ-FHERWMFHSA-N
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Description

(Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride hydrochloride is a chemical compound with the molecular formula C3H3ClN4O2. It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Properties

IUPAC Name

(3Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O2.ClH/c4-2(6-9)1-3(5)8-10-7-1;/h9H,(H2,5,8);1H/b6-2-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDUWHSBGBUULQ-FHERWMFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=NO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NON=C1N)/C(=N/O)/Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing amino and hydroxyl groups in the presence of a chlorinating agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The production process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Chlorinating agents like thionyl chloride (SOCl2) and phosphorus trichloride (PCl3) are typically employed.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation reactions may produce oxo derivatives, while reduction reactions can lead to the formation of amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. It helps in understanding the mechanisms of biological processes and the development of new therapeutic agents.

Medicine: The compound has potential applications in the development of new drugs. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound is used in the production of various chemical products. It is also employed in the manufacturing of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific enzymes and modulating their activity. It can also interact with receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Furazancarboximidoyl chloride

  • 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

  • 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride

Uniqueness: (Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride hydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.

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